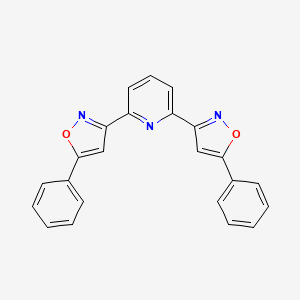
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two oxazole rings at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromopyridine with 5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the oxazole rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine: This compound is used as a ligand in asymmetric catalysis and has applications in enantioselective synthesis.
Uniqueness: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming stable metal complexes and exploring new catalytic reactions.
Propriétés
Numéro CAS |
834894-26-7 |
|---|---|
Formule moléculaire |
C23H15N3O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-phenyl-3-[6-(5-phenyl-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-8-16(9-4-1)22-14-20(25-27-22)18-12-7-13-19(24-18)21-15-23(28-26-21)17-10-5-2-6-11-17/h1-15H |
Clé InChI |
PQTJCNZFTQROLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=CC=C3)C4=NOC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



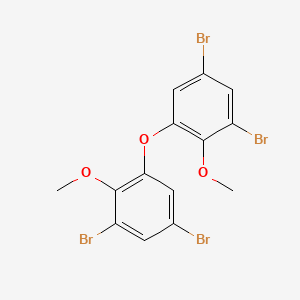
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
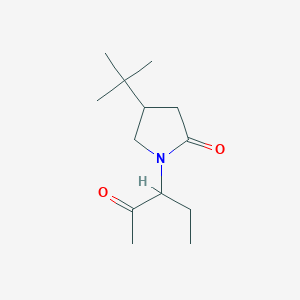
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)

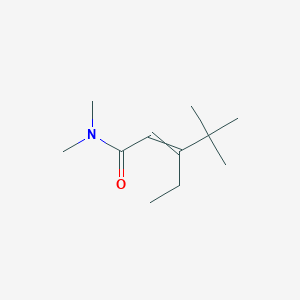
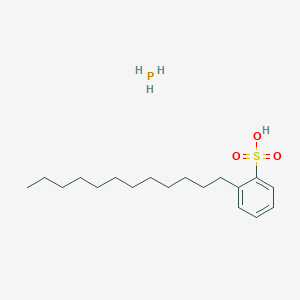
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)


